Ivabradine Impurity 12
Overview
Description
an impurity of Ivabradine
Biological Activity
Ivabradine is a medication primarily used to treat certain heart conditions by reducing heart rate without significantly affecting contractility. It acts on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically blocking the sodium and potassium ion flow, which leads to a decrease in the pacemaker current of the sinoatrial node. However, during its synthesis, various impurities, including Ivabradine Impurity 12, can be produced. Understanding the biological activity of these impurities is crucial for ensuring drug safety and efficacy.
Chemical Characteristics of this compound
This compound is identified as a degradation product and impurity that arises during the synthesis of Ivabradine. Its structural characteristics can influence its biological activity. The impurity's chemical structure includes specific functional groups that may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its interaction with HCN channels and its overall pharmacological profile.
- Ion Channel Interaction : Similar to Ivabradine, Impurity 12 may interact with HCN channels, although its binding affinity and efficacy could differ significantly. Studies suggest that impurities can alter the pharmacological effects of the main compound by competing for binding sites or modifying channel kinetics .
- Impact on Heart Rate : Preliminary data indicate that this impurity may still exhibit some chronotropic effects; however, these effects are less pronounced than those of Ivabradine itself .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : The impurity's absorption characteristics may vary based on its solubility and stability under physiological conditions.
- Metabolism : As an impurity, it is likely metabolized differently than the parent compound. Studies indicate that impurities often undergo rapid metabolism, potentially leading to inactive metabolites .
- Excretion : The elimination pathways for Impurity 12 remain less understood but are expected to involve renal clearance similar to other ivabradine metabolites.
Toxicological Profile
Toxicological assessments have highlighted potential risks associated with impurities:
- Genotoxicity : Forced degradation studies have indicated that some ivabradine degradation products may exhibit genotoxic properties. The Ames test results for this compound suggest a need for further investigation into its mutagenic potential .
- Safety Thresholds : Regulatory guidelines recommend stringent limits on impurity levels in pharmaceutical formulations to mitigate any adverse effects resulting from their biological activity .
Case Studies
Several case studies have documented the implications of impurities in clinical settings:
- A case study involving patients treated with ivabradine highlighted instances where adverse reactions correlated with higher levels of impurities in the formulation. These findings underscore the importance of monitoring impurity levels in therapeutic regimens .
Research Findings
Recent research has provided insights into the biological activity of this compound:
- HPLC Analysis : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify impurity levels in ivabradine formulations, revealing significant variability across different batches .
- In Silico Studies : Computational models predict that this compound could have altered binding affinities compared to Ivabradine, suggesting a potential impact on therapeutic outcomes .
Properties
IUPAC Name |
7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXOOATRHJXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-52-6 | |
Record name | 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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